(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone
Description
Historical Context of Thiomorpholine-Containing Heterocycles
Thiomorpholine, a six-membered saturated heterocycle containing nitrogen and sulfur, emerged as a strategic analog of morpholine following synthetic breakthroughs in the mid-20th century. Early work by organic chemists demonstrated that replacing morpholine’s oxygen atom with sulfur (yielding thiomorpholine) significantly altered the ring’s electronic profile, enhancing its capacity for hydrophobic interactions and metal coordination. The synthesis of thiomorpholine via reactions such as the cyclization of cysteamine with vinyl chloride provided a scalable route to explore its pharmacological potential.
By the 1990s, thiomorpholine derivatives were recognized for their enzyme inhibitory properties. For example, substituted thiomorpholines demonstrated selective inhibition of tumor necrosis factor-α converting enzyme (TACE), a therapeutic target in inflammatory diseases. Computational studies revealed that substitutions at the 6th position of the thiomorpholine ring could modulate solvent exposure while preserving enzyme affinity, a finding that informed the design of optimized inhibitors. The thiomorpholine scaffold’s adaptability is further evidenced by its integration into antiviral and antimicrobial agents, where its balanced lipophilicity improves membrane permeability.
Table 1: Comparative Properties of Thiomorpholine and Morpholine in Drug Design
| Property | Thiomorpholine | Morpholine |
|---|---|---|
| Electron Density | Reduced (S vs. O) | Higher (O) |
| Metabolic Stability | Moderate | High |
| Enzyme Inhibition | TACE, urease | Kinases, proteases |
| Synthetic Accessibility | Moderate (requires S) | High |
Strategic Importance of Fluorinated Methoxyphenyl Motifs in Medicinal Chemistry
The 4-fluoro-2-methoxyphenyl group in this compound exemplifies the synergistic use of fluorine and methoxy substituents to fine-tune molecular interactions. Fluorine’s electronegativity and small atomic radius enable precise modulation of a compound’s electronic environment, often enhancing binding affinity through dipole interactions and hydrogen bonding. For instance, fluorinated analogs of pyrrolidine and piperazine derivatives exhibit improved pharmacokinetic profiles due to fluorine’s ability to block metabolic oxidation sites.
The methoxy group at the 2-position of the phenyl ring contributes steric hindrance and electron-donating effects, which can stabilize aromatic stacking interactions with protein residues. This is exemplified in fluorinated methoxyphenyl piperazine derivatives, where the methoxy group directs conformational preferences and enhances receptor selectivity. Structural studies of such compounds reveal that the methoxy substituent often occupies hydrophobic pockets in target enzymes, while the fluorine atom participates in halogen bonding with backbone carbonyl groups.
Table 2: Therapeutic Applications of Fluorinated Methoxyphenyl Motifs
The combination of fluorine and methoxy substituents in aromatic systems also addresses metabolic challenges associated with fluorinated compounds. While C–F bond cleavage can release toxic fluoride ions or reactive intermediates, the electron-donating methoxy group may stabilize adjacent bonds, mitigating unintended defluorination. This balance is critical in the design of this compound, where the methoxy group’s ortho position relative to fluorine could sterically shield the C–F bond from enzymatic attack.
Properties
Molecular Formula |
C12H14FNO2S |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(4-fluoro-2-methoxyphenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H14FNO2S/c1-16-11-8-9(13)2-3-10(11)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |
InChI Key |
XPGYZKUGWKNROK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=O)N2CCSCC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone
General Synthetic Strategy
The preparation of this compound typically involves the formation of an amide bond between a substituted fluoromethoxyphenyl carboxylic acid derivative and thiomorpholine as the amine component. This approach is consistent with classical amide synthesis via acylation reactions.
Key Synthetic Routes
Amide Condensation via Acyl Chloride or Acyl Fluoride Intermediate
One common method involves the conversion of 4-fluoro-2-methoxybenzoic acid or its derivative into an activated acyl intermediate such as an acyl chloride or acyl fluoride. This intermediate then undergoes nucleophilic substitution with thiomorpholine to form the desired amide.
- Step 1: Activation of 4-fluoro-2-methoxybenzoic acid to acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
- Step 2: Reaction of the acyl chloride with thiomorpholine under controlled conditions, often in the presence of a base (e.g., triethylamine or diisopropylethylamine) to neutralize the generated HCl.
- Step 3: Purification of the resulting this compound by crystallization or chromatography.
This method is supported by general amide synthesis protocols and is adaptable to various substituted aromatic acids.
Direct Amide Coupling Using Coupling Agents
Alternatively, direct amide bond formation can be achieved using coupling agents such as:
- Carbodiimides: Dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC)
- Uronium or phosphonium salts: HATU, EDCI, or PyBOP
In this approach:
- The carboxylic acid derivative of 4-fluoro-2-methoxybenzoic acid is activated in situ by the coupling agent.
- Thiomorpholine is added to the reaction mixture to form the amide bond.
- The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures.
- Workup involves removal of by-products such as dicyclohexylurea and purification of the target compound.
This method is advantageous for its mildness and high yields, commonly used in medicinal chemistry synthesis.
Fragment-Based Synthesis and Scaffold Growth Strategy
Recent fragment-based design studies for related compounds suggest that the thiomorpholino moiety can be introduced via nucleophilic substitution reactions on activated intermediates.
- An intermediate such as an ethyl bromoacetate derivative can be reacted with thiomorpholine to form a key intermediate.
- Subsequent hydrolysis and amide condensation steps yield the final amide product.
- This multi-step approach allows for structural diversification and optimization of biological activity.
Experimental Conditions and Analytical Data
| Parameter | Typical Condition/Value | Notes |
|---|---|---|
| Solvent | Dichloromethane, tetrahydrofuran, or acetonitrile | Depends on reagent solubility |
| Temperature | 0°C to room temperature | To control reaction rate and selectivity |
| Reaction Time | 2–24 hours | Varies with method and scale |
| Base | Triethylamine or diisopropylethylamine | Neutralizes acid by-products |
| Purification | Column chromatography or recrystallization | Ensures high purity |
| Characterization Techniques | NMR (¹H, ¹³C, ¹⁹F), IR, HRMS, HPLC | Confirm structure and purity |
The compound's identity and purity are confirmed through:
- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectra are recorded to verify the chemical environment of protons, carbons, and fluorine atoms.
- Infrared Spectroscopy (IR): Confirms amide carbonyl stretching and other functional groups.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.
- High-Performance Liquid Chromatography (HPLC): Determines purity and enantiomeric excess if applicable.
Comparative Analysis of Preparation Methods
Summary and Recommendations
The synthesis of this compound is efficiently achieved by classical amide bond formation techniques, either through acyl chloride intermediates or modern coupling agents. The choice of method depends on available reagents, desired scale, and purity requirements. Analytical methods including NMR, IR, HRMS, and HPLC are essential for product validation.
For large-scale or industrial preparation, the acyl chloride route is preferred due to simplicity and cost-effectiveness. For medicinal chemistry applications requiring rapid analog synthesis, coupling agent-mediated direct amidation offers advantages in mildness and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 4-fluoro-2-methoxybenzoic acid.
Reduction: Formation of (4-fluoro-2-methoxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone
This compound with the molecular formula and a molecular weight of 359.45 g/mol, is a chemical compound that has applications in scientific research, including medicinal chemistry, biological studies, chemical biology and material science .
Scientific Research Applications
(4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone is explored for its potential uses in diverse scientific fields:
- Medicinal Chemistry The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Biological Studies The compound is used in biological studies to investigate its effects on cellular processes, such as apoptosis, cell proliferation, and signal transduction pathways.
- Chemical Biology The compound is utilized as a chemical probe to study the function of specific proteins and enzymes in biological systems.
- Material Science The compound’s chemical properties make it suitable for use in developing novel materials, such as organic semiconductors and fluorescent dyes.
(4-((2-Ethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone , a compound belonging to the class of fluoroquinolines, has potential biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that fluoroquinolines exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 4 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents.
Theophylline derivatives
In a study, a series of theophylline derivatives were designed and synthesized through fragment-based screening and scaffold growth strategy . A novel potent ATAD2 inhibitor (compound 19f ) was discovered with an IC50 value of 0.27 μM against ATAD2, which adopts a combination of classic and atypical binding mode . Additionally, compound 19f could impede ATAD2 activity and c-Myc activation, induced significant apoptosis, and illustrated an anti-migration effect in BT-549 cells .
Mechanism of Action
The mechanism of action of (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The fluorine atom and methoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the thiomorpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key thiomorpholino methanone derivatives and their structural features:
Key Observations:
- Electron-Withdrawing vs. In contrast, methoxy (target compound, 14c) and amino groups (14c) donate electrons, improving solubility and metabolic stability .
- Steric Effects : Bulky substituents like 3,5-dimethyl () or 4-bromo-3-chloro-2-fluoro () may hinder molecular interactions compared to the target compound’s smaller 4-fluoro and 2-methoxy groups.
Spectroscopic and Physicochemical Properties
NMR Data Comparison:
- Carbonyl Chemical Shifts: (3-Nitrophenyl)(thiomorpholino)methanone (13a): δ 168.1 ppm (13C NMR) (3-Aminophenyl)(thiomorpholino)methanone (14a): δ 171.0 ppm The target compound’s carbonyl is expected near δ 168–171 ppm, influenced by electron-withdrawing fluoro and donating methoxy groups.
- Aromatic Proton Environments: Nitro-substituted analogs (13a) show downfield-shifted protons (δ 8.01–7.42 ppm ), whereas amino derivatives (14a) exhibit upfield shifts (δ 7.05–6.65 ppm ). The target compound’s 4-fluoro-2-methoxy substituents would likely produce intermediate shifts.
Solubility and Lipophilicity:
Biological Activity
(4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A fluoro group, which may enhance lipophilicity and receptor binding.
- A methoxy group, potentially influencing its biological activity through electron donation.
- A thiomorpholino moiety, which can affect pharmacokinetics and bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's ability to modulate these targets leads to diverse biological effects such as:
- Antimicrobial properties : The compound has shown potential against various pathogens.
- Anticancer activity : Investigations indicate its ability to inhibit cell proliferation in cancer cell lines.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
- Anticancer Activity : In a study involving breast cancer cell lines (e.g., BT-549), this compound demonstrated significant inhibition of cell proliferation with an IC50 value indicating effective cytotoxicity. The mechanism was linked to the compound's ability to interfere with key signaling pathways involved in tumor growth.
- Antimicrobial Efficacy : Research has shown that this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was evaluated using standard microbiological assays, revealing its potential as a lead compound for developing new antibiotics.
Research Findings
Recent studies have elucidated various aspects of the biological activity of this compound:
- Synthesis and Evaluation : Researchers synthesized the compound and evaluated its biological properties through in vitro assays, demonstrating promising results in inhibiting specific cancer cell lines while maintaining low toxicity to normal cells .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the thiomorpholino ring could enhance or diminish biological activity, providing insights for future drug design .
Q & A
Basic: What are the recommended synthetic routes for (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone?
Methodological Answer:
A common approach involves condensation reactions between thiomorpholine and a substituted benzoyl chloride. For example, in structurally similar thiomorpholino-methanone syntheses, intermediates like 4-fluoro-2-methoxybenzoic acid can be converted to the corresponding acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with thiomorpholine in anhydrous dichloromethane (DCM) under nitrogen atmosphere yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol improves purity .
Key Considerations:
- Monitor reaction progress using thin-layer chromatography (TLC).
- Optimize stoichiometry to minimize byproducts (e.g., dimerization).
Basic: How is this compound characterized using spectroscopic and spectrometric methods?
Methodological Answer:
- NMR Spectroscopy: Analyze and NMR spectra in deuterated solvents (e.g., CDCl₃). Key signals include:
- HRMS: Confirm molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ calculated for C₁₂H₁₃FNO₂S: 278.0652; observed: 278.0655) .
Advanced: How can contradictions in crystallographic data during structural determination be resolved?
Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., thermal motion artifacts or disordered atoms) require iterative refinement using programs like SHELXL . For example:
- Apply restraints to bond lengths/angles for disordered regions.
- Validate hydrogen bonding networks using Fourier difference maps.
- Compare with analogous structures (e.g., (4-Methoxyphenyl)(2-methylphenyl)methanone, where C=O bond lengths average 1.21 Å) to identify outliers .
Advanced: What strategies resolve conflicting NMR signals in aromatic regions?
Methodological Answer:
- Use 2D NMR techniques (COSY, HSQC, HMBC) to assign overlapping signals. For example:
- HSQC correlates - couplings to distinguish fluorine-adjacent carbons.
- HMBC identifies long-range couplings between methoxy groups and aromatic protons.
- Employ deuterated solvents (e.g., DMSO-d₆) to reduce solvent interference.
- Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
Advanced: How to design structure-activity relationship (SAR) studies for thiomorpholino-containing analogs?
Methodological Answer:
- Variation of Substituents: Synthesize derivatives with modified aryl groups (e.g., replacing fluorine with chloro or methoxy) to assess electronic effects.
- Biological Assays: Test inhibition of bacterial SecA (as seen in (thiomorpholino)methanone derivatives with IC₅₀ values <10 µM) using ATPase activity assays .
- Computational Docking: Use software like AutoDock to predict binding interactions with target proteins, guided by crystallographic data from related compounds .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic attack. For example, the electron-withdrawing fluorine and methoxy groups may lower LUMO energy, enhancing reactivity at the carbonyl carbon.
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation: Use a fume hood for synthesis and purification steps due to volatile solvents (e.g., DCM).
- Spill Management: Neutralize acidic byproducts with sodium bicarbonate and adsorb spills with inert materials (e.g., vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
